molecular formula C20H18FN3O3 B2462540 N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1001944-52-0

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2462540
CAS No.: 1001944-52-0
M. Wt: 367.38
InChI Key: JTSAOVBIYBXMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 4, and a carboxamide-linked 2-ethylphenyl moiety at position 2. This compound shares structural homology with protease inhibitors targeting Trypanosoma cruzi, as pyridazinone derivatives are known for their role in disrupting proteasome activity in parasitic infections . The methoxy group at position 4 may influence electronic effects on the pyridazinone ring, modulating reactivity and stability.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-3-13-6-4-5-7-16(13)22-20(26)19-17(27-2)12-18(25)24(23-19)15-10-8-14(21)9-11-15/h4-12H,3H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSAOVBIYBXMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known by its CAS number 1001944-52-0, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18FN3O3
  • Molecular Weight : 367.3736 g/mol
  • SMILES Notation : COc1cc(=O)n(nc1C(=O)Nc1ccccc1CC)c1ccc(cc1)F

Pharmacological Profile

Research has indicated that this compound exhibits a range of biological activities, particularly in the realm of cancer treatment and enzyme inhibition.

Antitumor Activity

One study highlighted the effectiveness of related compounds in inhibiting Met kinase activity, which is crucial in cancer cell proliferation. Substituted derivatives demonstrated substantial tumor stasis in xenograft models, suggesting that this compound may have similar potential due to structural similarities .

The compound acts as a selective inhibitor for specific kinases involved in tumor growth. The presence of the fluorine atom and the methoxy group enhances its binding affinity to target enzymes, potentially increasing its efficacy against various cancer types.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its analogs:

  • In Vivo Efficacy : A study reported that an analog of this compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . This emphasizes the compound's potential for therapeutic application in oncology.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyridazine ring significantly affect both potency and selectivity against target kinases. For instance, substituents at the 3-position improved enzyme potency, while those at the 4-position enhanced solubility .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor ActivityComplete tumor stasis in xenograft models
Kinase InhibitionSelective inhibition of Met kinase
Structure ModificationsEnhanced potency with specific substitutions

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : High-yield syntheses (e.g., 90% for Compound 9) often involve straightforward coupling reactions under mild conditions, whereas stereochemical complexity (e.g., trans-methoxycyclobutyl in Compound 20) reduces yields (55%) .

Dihydropyridine Analogues

Table 2: Dihydropyridine Derivatives with Carboxamide Substituents

Compound Name (ID) Core Structure Substituents Notable Features Source
AZ331 1,4-Dihydropyridine 5-cyano, 4-(2-furyl), 2-methyl, 3-carboxamide (2-methoxyphenyl) Planar dihydropyridine core; furyl group enhances π-π interactions Synthesized via multicomponent reactions
AZ257 1,4-Dihydropyridine 4-(2-furyl), 6-[(4-bromophenyl-2-oxoethyl)thio] Bromine increases molecular weight; thioether linkage adds flexibility Structural modification of AZ331

Key Observations :

  • The dihydropyridine core in AZ331 and AZ257 allows for greater conformational flexibility, which may enhance interaction with flat binding pockets .
  • Substituent Diversity: The target compound’s 4-fluorophenyl and ethylphenyl groups contrast with AZ331’s furyl and cyano groups, suggesting divergent pharmacological targets (e.g., antiparasitic vs. calcium channel modulation).

Notes

Comparisons are based on structural analogs and inferred structure-activity relationships (SAR).

Excluded Compounds: Fentanyl analogs listed in (e.g., para-fluorofentanyl) were excluded due to structural dissimilarity (piperidinyl core vs. pyridazinone) .

Synthetic Trends: Pyridazinone derivatives generally exhibit moderate-to-high synthetic yields (22–90%), with steric and electronic factors influencing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.